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Compound of Interest

Compound Name: Di-tert-butyl carbonate

Cat. No.: B1336614 Get Quote

This guide provides an in-depth analysis of the spectroscopic data for Di-tert-butyl carbonate
(Boc Anhydride), a crucial reagent in organic synthesis, particularly for the introduction of the

tert-butoxycarbonyl (Boc) protecting group. The following sections detail its ¹H NMR, ¹³C NMR,

and IR spectral properties, along with the experimental protocols for data acquisition, aimed at

researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the structure of organic

molecules. For Di-tert-butyl carbonate, due to its symmetrical structure, the NMR spectra are

relatively simple.

The ¹H NMR spectrum of Di-tert-butyl carbonate is characterized by a single sharp singlet,

arising from the 18 chemically equivalent protons of the two tert-butyl groups.

Chemical Shift (δ) Multiplicity Integration Assignment

~1.48 ppm Singlet 18H (CH₃)₃C

Note: The exact chemical shift can vary slightly depending on the solvent and concentration.

The ¹³C NMR spectrum of Di-tert-butyl carbonate displays three distinct signals

corresponding to the different carbon environments in the molecule.
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Chemical Shift (δ) Assignment

~147.2 ppm C=O (Carbonyl)

~84.2 ppm (CH₃)₃C

~27.6 ppm CH₃

Infrared (IR) Spectroscopy
Infrared spectroscopy is employed to identify the functional groups present in a molecule. The

IR spectrum of Di-tert-butyl carbonate is dominated by strong absorbances corresponding to

the carbonyl and C-O bonds.

Wavenumber (cm⁻¹) Intensity Assignment

~2980 cm⁻¹ Medium-Strong C-H stretch (sp³ aliphatic)

~1810 cm⁻¹ Strong
C=O stretch (anhydride,

symmetric)

~1765 cm⁻¹ Strong
C=O stretch (anhydride,

asymmetric)[1]

~1370 cm⁻¹ Medium C-H bend (tert-butyl)

~1260 cm⁻¹ Strong C-O stretch

~1160 cm⁻¹ Strong C-O stretch

Experimental Protocols
The following are detailed methodologies for the acquisition of NMR and IR spectroscopic data

for Di-tert-butyl carbonate.

This protocol outlines the procedure for acquiring high-resolution ¹H and ¹³C NMR spectra.

Sample Preparation:
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Accurately weigh approximately 10-20 mg of Di-tert-butyl carbonate for ¹H NMR and 50-

100 mg for ¹³C NMR.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,

Chloroform-d, CDCl₃) in a clean, dry vial.

Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

Cap the NMR tube securely.

Instrument Setup:

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth.

Place the sample in the NMR spectrometer.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve a homogeneous field, which is indicated by a sharp

and symmetrical lock signal.

Data Acquisition:

¹H NMR:

Set the appropriate spectral width (e.g., -2 to 12 ppm).

Use a standard pulse sequence (e.g., a single 90° pulse).

Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise

ratio.

Set the relaxation delay to at least 1-2 seconds.

¹³C NMR:

Switch the probe to the ¹³C frequency.

Use a proton-decoupled pulse sequence.
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Set a wider spectral width (e.g., 0 to 220 ppm).

Acquire a larger number of scans (several hundred to thousands) due to the low natural

abundance of ¹³C.

A relaxation delay of 2 seconds is generally sufficient.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase the spectrum to obtain pure absorption peaks.

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm

for ¹H and 77.16 ppm for ¹³C) or an internal standard like Tetramethylsilane (TMS).

Integrate the peaks in the ¹H NMR spectrum.

This protocol describes the acquisition of an IR spectrum using an Attenuated Total Reflectance

(ATR) accessory, which is suitable for liquid samples.

Instrument and Sample Preparation:

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. If necessary, clean it with

a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allow it to dry

completely.

As Di-tert-butyl carbonate has a melting point around 22-24 °C, ensure it is in a liquid

state. If it is solid, it can be gently warmed or a small amount can be allowed to melt at

room temperature.

Background Spectrum Acquisition:

With the clean, empty ATR accessory in place, collect a background spectrum. This will

account for the absorbance of the crystal and any atmospheric gases (e.g., CO₂, H₂O).

Sample Spectrum Acquisition:
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Place a small drop of liquid Di-tert-butyl carbonate onto the center of the ATR crystal.

If using a pressure clamp, lower it to ensure good contact between the sample and the

crystal.

Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4

cm⁻¹ over a range of 4000-400 cm⁻¹.

Data Processing and Cleaning:

The software will automatically ratio the sample spectrum against the background

spectrum to produce the final absorbance or transmittance spectrum.

After the measurement, clean the ATR crystal thoroughly with a soft tissue and an

appropriate solvent to remove all traces of the sample.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for obtaining and interpreting

spectroscopic data for a chemical compound like Di-tert-butyl carbonate.
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General Spectroscopic Analysis Workflow
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General workflow for spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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